N-cyclohexyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-cyclohexyl-2-phenylquinoline-4-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-cyclohexyl-2-phenylquinoline-4-carboxamide typically involves several steps. One common method starts with the reaction of aniline and 2-nitrobenzaldehyde, followed by a Doebner reaction with pyruvic acid to form the quinoline core. The resulting product undergoes amidation, reduction, acylation, and amination to yield the final compound . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-cyclohexyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . Additionally, its antibacterial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
N-cyclohexyl-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
2-phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core but lacks the cyclohexylamide group, which may result in different biological activities.
N-cyclohexyl-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide: This derivative has additional methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological properties.
6-chloro-N-cyclohexyl-2-phenyl-4-quinolinecarboxamide: The presence of a chlorine atom at the 6-position of the quinoline ring can significantly alter its chemical and biological behavior.
This compound stands out due to its unique combination of a cyclohexylamide group and a phenylquinoline core, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2O |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2,(H,23,25) |
InChI Key |
NGGJLKXQMPYPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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